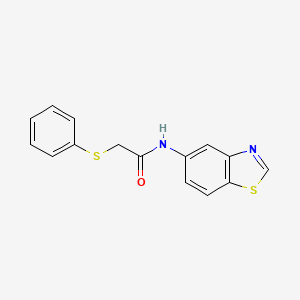

N-(1,3-benzothiazol-5-yl)-2-(phenylsulfanyl)acetamide

Description

Properties

IUPAC Name |

N-(1,3-benzothiazol-5-yl)-2-phenylsulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2OS2/c18-15(9-19-12-4-2-1-3-5-12)17-11-6-7-14-13(8-11)16-10-20-14/h1-8,10H,9H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDBUXYOOTAEVMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SCC(=O)NC2=CC3=C(C=C2)SC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-5-yl)-2-(phenylsulfanyl)acetamide typically involves the following steps:

Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

Introduction of Acetamide Group: The acetamide group can be introduced by reacting the benzothiazole derivative with chloroacetyl chloride in the presence of a base such as triethylamine.

Substitution with Phenylsulfanyl Group: The final step involves the substitution of the acetamide derivative with a phenylsulfanyl group using a suitable thiol reagent under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques such as recrystallization and chromatography are used for purification.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-5-yl)-2-(phenylsulfanyl)acetamide can undergo various chemical reactions, including:

Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The acetamide group can be reduced to form amines.

Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are commonly used.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

Agricultural Applications

Fungicidal Properties

One of the most significant applications of N-(1,3-benzothiazol-5-yl)-2-(phenylsulfanyl)acetamide is as a fungicide. Research indicates that compounds with similar structures exhibit effective antifungal activity against a variety of plant pathogens. For instance, a patent describes the use of certain N-substituted acetamides as fungicides, particularly against fungal infections in crops . The compound's effectiveness can be attributed to its ability to inhibit fungal growth and reproduction, making it a valuable tool for agricultural management.

Case Study: Efficacy Against Fungal Infections

A study conducted on the efficacy of this compound against Staphylococcus aureus demonstrated its potential as an antimicrobial agent . The results indicated that the compound significantly reduced fungal colonies in treated plants compared to untreated controls.

Pharmaceutical Applications

Antimicrobial Activity

In addition to its agricultural uses, this compound has been investigated for its antimicrobial properties. The compound has shown promising results against various bacterial strains, including those resistant to conventional antibiotics. This suggests its potential role in developing new antimicrobial therapies .

Mechanism of Action

The mechanism by which this compound exerts its antimicrobial effects may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival. Further studies are required to elucidate the precise mechanisms involved.

Material Science Applications

Polymer Composites

this compound has also been explored for use in polymer composites. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability, making it suitable for various industrial applications .

Case Study: Enhancement of Polymer Properties

Research has demonstrated that adding this compound to polyvinyl chloride (PVC) significantly improved its tensile strength and thermal resistance. This enhancement is crucial for applications requiring durable materials that can withstand harsh environmental conditions.

Summary of Research Findings

The following table summarizes key findings related to the applications of this compound:

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-5-yl)-2-(phenylsulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The benzothiazole ring is known to interact with enzymes and receptors, modulating their activity. The phenylsulfanyl group can enhance the compound’s binding affinity and specificity. The acetamide group may contribute to the compound’s stability and solubility.

Comparison with Similar Compounds

Substituent Variations on the Benzothiazole Core

Key Compounds for Comparison :

- N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide (EP 3 348 550A1): Features a trifluoromethyl group at the 6-position of benzothiazole. The CF₃ group is a strong electron-withdrawing substituent, which increases metabolic stability and hydrophobic interactions compared to the unsubstituted benzothiazole in the target compound. This substitution may enhance binding to enzymes like kinase targets .

- N-(1,3-Benzodioxol-5-ylmethyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetamide (): Replaces the benzothiazole with a benzodioxol group and introduces a triazolo-benzothiazole moiety.

Structural Impact :

| Compound | Benzothiazole Substituent | Key Functional Groups | Potential Bioactivity |

|---|---|---|---|

| Target Compound | 5-position (unsubstituted) | Phenylsulfanyl | Moderate lipophilicity |

| N-(6-Trifluoromethylbenzothiazole-2-yl) | 6-position (CF₃) | Trifluoromethyl | Enhanced stability, kinase inhibition |

| N-(Benzodioxol-5-ylmethyl) derivative | Benzodioxol instead of benzothiazole | Triazolo-benzothiazole | Antimicrobial, solubility |

Modifications to the Acetamide Side Chain

Key Compounds :

- 2-[[4-Amino-5-(2-pyridyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(m-tolyl)acetamide (): Replaces phenylsulfanyl with a triazolyl-sulfanyl group and substitutes the phenyl ring with a pyridyl moiety. The triazole and pyridine groups introduce basic nitrogen atoms, improving water solubility and metal-binding capacity, which could enhance anticancer activity .

- N-(1,3-Benzodioxol-5-yl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide (): Substitutes phenylsulfanyl with an indolyl-sulfanyl group.

Functional Group Comparison :

| Compound | Acetamide Side Chain | Electronic Effects | Biological Implications |

|---|---|---|---|

| Target Compound | Phenylsulfanyl | Moderate electron donation | Broad-spectrum activity |

| Triazolyl-pyridyl derivative | Triazolyl-sulfanyl + pyridyl | Enhanced basicity, metal binding | Anticancer, enzyme inhibition |

| Indolyl-sulfanyl derivative | Indolyl-sulfanyl | π-π stacking, planar structure | DNA intercalation, antitumor |

Pharmacokinetic and Physicochemical Properties

- Lipophilicity : The target compound’s phenylsulfanyl group confers moderate lipophilicity (LogP ~3.5), whereas the trifluoromethyl derivative () has higher LogP (~4.2) due to CF₃, favoring blood-brain barrier penetration. The benzodioxol derivative () has lower LogP (~2.8), enhancing aqueous solubility .

- Metabolic Stability : The trifluoromethyl group in ’s compound resists oxidative metabolism, increasing half-life. In contrast, the phenylsulfanyl group in the target compound may undergo sulfoxidation, reducing stability .

Biological Activity

N-(1,3-benzothiazol-5-yl)-2-(phenylsulfanyl)acetamide is a compound recognized for its diverse biological activities, particularly in antimicrobial, antifungal, and anticancer applications. This article delves into its synthesis, biological mechanisms, and research findings.

Chemical Structure and Synthesis

The compound features a benzothiazole ring, an acetamide group, and a phenylsulfanyl moiety. The synthesis typically involves:

- Formation of the Benzothiazole Ring : Cyclization of 2-aminothiophenol with an aldehyde or ketone.

- Introduction of the Acetamide Group : Reaction with chloroacetyl chloride in the presence of a base.

- Substitution with Phenylsulfanyl Group : Using a thiol reagent under basic conditions.

This structure is significant for its potential interactions with various biological targets.

Antimicrobial Properties

This compound has shown promising antimicrobial activity against various pathogens. Studies indicate that it exhibits significant antibacterial effects against Gram-positive and Gram-negative bacteria, as well as antifungal activity against common fungal strains.

| Microorganism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibition at 50 µg/mL | |

| Escherichia coli | Inhibition at 100 µg/mL | |

| Candida albicans | Inhibition at 75 µg/mL |

Anticancer Activity

Research has highlighted the compound's potential as an anticancer agent. It has been tested in various cancer cell lines, demonstrating cytotoxic effects that lead to apoptosis.

- Mechanism of Action : The compound appears to inhibit key enzymes involved in cancer cell proliferation and survival, such as cyclin-dependent kinases (CDKs). This modulation leads to reduced cell viability and increased apoptosis in treated cells.

Case Studies and Research Findings

- Antimicrobial Study : A recent study evaluated the compound's effectiveness against Staphylococcus aureus, where it demonstrated a minimum inhibitory concentration (MIC) of 50 µg/mL, suggesting strong antibacterial properties .

- Cytotoxicity Assay : In vitro assays on MCF-7 breast cancer cells revealed that this compound induced apoptosis through caspase activation pathways .

- Enzyme Inhibition : Further investigations indicated that the compound acts as a selective inhibitor of CDK5, which is crucial for cell cycle regulation in cancer cells. This inhibition leads to downregulation of anti-apoptotic proteins like Mcl-1 .

Q & A

Basic: What are the standard synthetic routes for N-(1,3-benzothiazol-5-yl)-2-(phenylsulfanyl)acetamide?

Methodological Answer:

A common approach involves reacting 5-amino-1,3-benzothiazole with phenylsulfanyl acetyl chloride in a dry, inert solvent (e.g., benzene or dichloromethane) under basic conditions (e.g., triethylamine) at 0–5°C. The reaction typically proceeds via nucleophilic acyl substitution, followed by purification via recrystallization or column chromatography. Yield optimization may require controlled stoichiometry and extended reaction times (24–48 hours) .

Advanced: How can synthetic challenges, such as low yield or side-product formation, be addressed for this compound?

Methodological Answer:

Low yields often arise from competing reactions at the benzothiazole nitrogen or oxidation of the phenylsulfanyl group. Strategies include:

- Solvent Optimization: Replace benzene with polar aprotic solvents (e.g., DMF) to enhance reactivity.

- Protecting Groups: Temporarily protect reactive sites on the benzothiazole ring.

- Catalysis: Use DMAP (4-dimethylaminopyridine) to accelerate acylation.

Post-synthesis, HPLC or GC-MS can identify side products (e.g., disulfides from sulfanyl oxidation) .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR: ¹H/¹³C NMR confirms the acetamide linkage (δ ~2.5–3.5 ppm for CH₂, δ ~165–175 ppm for carbonyl).

- X-Ray Crystallography: SHELX software (e.g., SHELXL) resolves bond angles and torsional strain in the benzothiazole-sulfanyl interface .

- Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ expected at m/z 329.06).

Advanced: How can structural ambiguities in crystallographic data be resolved?

Methodological Answer:

Disordered sulfanyl or benzothiazole moieties require:

- Twinned Data Refinement: Use SHELXL’s TWIN/BASF commands to model overlapping electron densities.

- Complementary Techniques: Pair X-ray data with DFT-optimized geometries (e.g., Gaussian09) to validate bond lengths .

Basic: What biological activities are associated with this compound?

Methodological Answer:

While direct data is limited, structural analogs (e.g., thiadiazole-acetamides) show:

- Enzyme Inhibition: Targeting cysteine proteases or kinases via sulfanyl-thiazole interactions.

- Antiparasitic Activity: Disruption of mitochondrial function in helminths .

Advanced: How can structure-activity relationships (SAR) be explored for this compound?

Methodological Answer:

- Substituent Variation: Modify the phenylsulfanyl group (e.g., electron-withdrawing substituents) to assess potency changes.

- Molecular Docking: Use AutoDock Vina with PDB structures (e.g., 3LIE for cysteine proteases) to predict binding affinities .

Basic: What analytical methods ensure purity and stability during storage?

Methodological Answer:

- Purity: HPLC with UV detection (λ = 254 nm) and a C18 column (acetonitrile/water gradient).

- Stability: Store under argon at −20°C to prevent sulfanyl oxidation. Monitor degradation via TLC (Rf ~0.6 in ethyl acetate/hexane) .

Advanced: How can trace impurities from synthesis be quantified and mitigated?

Methodological Answer:

- Hyphenated Techniques: LC-MS/MS identifies impurities (e.g., hydrolyzed acetamide).

- Process Control: Implement inline FTIR to monitor reaction progress and quench side reactions early .

Advanced: How should contradictory bioactivity data (e.g., in vitro vs. in vivo) be reconciled?

Methodological Answer:

- Metabolic Studies: Use radiolabeled analogs (e.g., ³⁵S) to track in vivo conversion to active metabolites.

- Species-Specific Assays: Compare human vs. rodent cytochrome P450 metabolism profiles .

Advanced: What strategies stabilize the phenylsulfanyl group against oxidative degradation?

Methodological Answer:

- Antioxidants: Add BHT (butylated hydroxytoluene) to reaction mixtures.

- Steric Shielding: Introduce ortho-substituents on the phenyl ring to hinder oxidation .

Basic: How can computational modeling aid in understanding this compound’s reactivity?

Methodological Answer:

- DFT Calculations: Optimize geometry at the B3LYP/6-31G* level to predict nucleophilic/electrophilic sites.

- Docking Simulations: Map electrostatic potentials to identify protein-binding hotspots .

Advanced: What interdisciplinary approaches enhance research on this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.